Bienvenue dans la boutique en ligne BenchChem!

(S)-(-)-1-Methyl-2-aminomethylpyrrolidine

Platinum antitumor complexes Enantioselective nephrotoxicity Chiral carrier ligand pharmacology

(S)-(-)-1-Methyl-2-aminomethylpyrrolidine (CAS 66411-54-9), also known as [(2S)-1-methylpyrrolidin-2-yl]methanamine, is a chiral 1,2-diamine derived from L-proline featuring a pyrrolidine ring with a tertiary endocyclic nitrogen and a primary exocyclic aminomethyl group at the 2-position. With molecular formula C₆H₁₄N₂ and molecular weight 114.19 g/mol, it possesses a density of 0.87 g/cm³ and a boiling point of 156.1°C at 760 mmHg.

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
CAS No. 66411-54-9
Cat. No. B1591929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-1-Methyl-2-aminomethylpyrrolidine
CAS66411-54-9
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCN1CCCC1CN
InChIInChI=1S/C6H14N2/c1-8-4-2-3-6(8)5-7/h6H,2-5,7H2,1H3/t6-/m0/s1
InChIKeyJUFKJRCMBLLXNH-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(-)-1-Methyl-2-aminomethylpyrrolidine (CAS 66411-54-9): A Chiral Diamine Building Block for Asymmetric Synthesis and Pharmaceutical Intermediates


(S)-(-)-1-Methyl-2-aminomethylpyrrolidine (CAS 66411-54-9), also known as [(2S)-1-methylpyrrolidin-2-yl]methanamine, is a chiral 1,2-diamine derived from L-proline featuring a pyrrolidine ring with a tertiary endocyclic nitrogen and a primary exocyclic aminomethyl group at the 2-position . With molecular formula C₆H₁₄N₂ and molecular weight 114.19 g/mol, it possesses a density of 0.87 g/cm³ and a boiling point of 156.1°C at 760 mmHg . Its (S)-configuration, levorotatory optical rotation, and two nitrogen donors capable of bidentate N,N-chelation make it a privileged scaffold for constructing chiral ligands, organocatalysts, and pharmaceutical intermediates—particularly in the synthesis of enantiomerically pure substituted benzamide antipsychotics .

Why Generic Substitution Fails for (S)-(-)-1-Methyl-2-aminomethylpyrrolidine (66411-54-9): Enantiomeric Configuration, N-Substitution, and Chelate Geometry Drive Performance


Substituting (S)-(-)-1-methyl-2-aminomethylpyrrolidine with its (R)-enantiomer (CAS 66411-53-8), the N-ethyl analog (CAS 22795-99-9), the des-methyl parent compound (CAS 69500-64-7), or the racemate is not functionally equivalent. Head-to-head pharmacological studies of platinum(II) complexes reveal that the (S)- versus (R)-configuration dictates both antitumor potency and a >5-fold difference in renal platinum accumulation with corresponding nephrotoxicity divergence [1]. Patents mandate ≥95% optical purity for use as pharmaceutical intermediates, explicitly excluding racemic or low-ee material [2]. The N-methyl substituent on the pyrrolidine nitrogen alters steric environment, basicity, and the conformational rigidity of the resulting five-membered chelate ring compared to the N-ethyl analog, directly impacting catalytic enantioselectivity and metal coordination geometry [3]. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for (S)-(-)-1-Methyl-2-aminomethylpyrrolidine (66411-54-9) Versus Closest Analogs


Enantiomer-Dependent Nephrotoxicity: >5-Fold Difference in Renal Platinum Accumulation Between (S)- and (R)-Configured 2-Aminomethylpyrrolidine Platinum Complexes In Vivo

In a direct head-to-head in vivo comparison, the (S)-enantiomer platinum complex DWA2114S produced a >5-fold higher renal platinum concentration than its (R)-enantiomer counterpart DWA2114R at 2 hours after intraperitoneal injection of 80 mg/kg in BDF1 mice [1]. While both enantiomers exhibited potent antitumor activity against murine L1210 and Colon 26 tumors, DWA2114S induced marked increases in blood urea nitrogen (BUN) and urinary protein and sugar levels at the maximum tolerated dose, whereas DWA2114R showed no elevation in these nephrotoxicity markers [1]. A separate study confirmed that (+)-(S)-2-aminomethylpyrrolidine(1,1-cyclobutanedicarboxylato)platinum(II) (6b) was more potent than its (R)-enantiomer (6a), with a smaller effective dose required for antitumor efficacy, but 6b caused significant increases in urinary protein and sugar while 6a caused no such changes [2]. This demonstrates that the enantiomeric configuration of the 2-aminomethylpyrrolidine carrier ligand is a critical determinant of both therapeutic index and organ-specific toxicity.

Platinum antitumor complexes Enantioselective nephrotoxicity Chiral carrier ligand pharmacology

Patent-Mandated Optical Purity Threshold: ≥95% Enantiomeric Purity Required for Pharmaceutical Intermediate Qualification

US Patent 5,300,660 explicitly claims a stereoconservative method for preparing (R)- or (S)-isomers of 1-substituted 2-aminomethylpyrrolidines with at least 95% optical purity [1]. The patent further specifies that the (R)- or (S)-isomers of the formula III intermediates with at least 95% optical purity represent the particularly preferred embodiment [1]. This quality threshold is not arbitrary: the patent family (including US 5,468,876 and related filings) establishes that compounds of this class serve as intermediates for antipsychotic and antiemetic drugs of the substituted benzamide type, where enantiomeric impurity would produce the distomer with potentially antagonistic or toxic pharmacological effects [1]. Commercially, the (S)-(-)-1-methyl-2-aminomethylpyrrolidine is typically supplied at 95% minimum chemical purity , consistent with the patent specification, while the (R)-enantiomer (CAS 66411-53-8) is available separately, underscoring that these are not interchangeable procurement items.

Stereoconservative synthesis Optical purity specification Pharmaceutical intermediate quality control

Catalytic Enantioselectivity in Asymmetric Henry Reaction: Cu(II) Complexes of (S)-2-Aminomethylpyrrolidine Deliver up to 98% Yield and 77% ee, Outperforming Alternative Ligand Systems

Chiral copper(II) complexes derived from (S)-2-aminomethylpyrrolidine—the direct des-methyl parent of the target compound—and 3,5-di-tert-butylsalicylaldehyde catalyze the asymmetric Henry reaction of nitromethane with aldehydes, producing chiral β-nitroalcohols with yields up to 98% and enantiomeric excesses up to 77%, as well as β-nitrostyrenes with yields up to 88% [1]. The (S)-Cu1 complex achieved 78% yield and 77% ee for o-nitrobenzaldehyde-derived nitroalcohol under optimized conditions [1]. Critically, the (S)-Cu2/Ag₂O catalytic system produced β-nitrostyrene 3a in 88% yield, compared to only 23% yield using the conventional CuCl₂/1,10-phenanthroline/Ag₂O system under identical conditions—a 3.8-fold improvement [1]. This performance advantage is attributed to the conformational rigidity and defined chirality of the pyrrolidine scaffold, which the N-methyl substitution in the target compound further modulates by altering steric and electronic properties at the metal coordination sphere [2].

Asymmetric Henry reaction Chiral copper catalysis Enantioselective nitroaldol

Physicochemical Differentiation from N-Ethyl Analog: Distinct Boiling Point, Density, and Molecular Weight Dictate Handling and Formulation Conditions

The N-methyl substituent in (S)-(-)-1-methyl-2-aminomethylpyrrolidine (C₆H₁₄N₂, MW 114.19) confers markedly different physicochemical properties compared to its closest N-alkyl homolog, (S)-2-aminomethyl-1-ethylpyrrolidine (CAS 22795-99-9; C₇H₁₆N₂, MW 128.22). The target compound exhibits a boiling point of 156.1°C at 760 mmHg and density of 0.87 g/cm³ , whereas the N-ethyl analog boils at 50-52°C (at reduced pressure, lit.) with a density of 0.919 g/mL at 25°C . The N-ethyl analog has a reported refractive index of 1.4670 and optical rotation of -95.5° (c=0.9, CHCl₃) , while the target compound is levorotatory with [α]D < 0 . These differences arise from the increased molecular weight (+14 Da) and extended alkyl chain in the ethyl analog, which reduces boiling point through altered intermolecular forces and increases density. Critically, the N-ethyl analog is the established intermediate for levosulpiride synthesis [1], while the N-methyl compound serves as a distinct building block for different substitution patterns—they are not interchangeable in synthetic routes.

Physicochemical characterization N-alkyl substitution effect Compound handling specifications

Bidentate N,N-Chelate Geometry: Conformationally Restricted 5-Membered Chelate Ring Enforces Defined Metal Coordination Geometry Compared to Flexible Diamine Ligands

The (S)-2-aminomethylpyrrolidine scaffold coordinates to metal centers as a bidentate N,N-chelate ligand, forming a rigid five-membered chelate ring upon metal binding. X-ray crystallographic analysis of [PtCl₂(R-dimepyrr)] (R-dimepyrr = N,N-dimethyl-2(R)-aminomethylpyrrolidine) confirmed that the pyrrolidine ring adopts an envelope conformation within the chelate, imposing stereochemical constraints on the metal coordination sphere [1]. This conformational restriction is absent in flexible acyclic 1,2-diamines such as ethylenediamine or 1,2-diaminopropane, which can adopt multiple chelate conformations. The cis-fused bicyclic geometry created upon metal coordination has been correlated with the anticancer activity profile of platinum complexes—specifically, the presence of cis-fused successive rings appears mechanistically linked to antitumor potency [2]. The N-methyl substituent in the target compound further modulates this chelate geometry by introducing steric bulk at the pyrrolidine nitrogen, potentially influencing the λ vs. δ chelate ring conformation preference observed in cobalt(III) complexes of related tetradentate ligands derived from this scaffold [3].

Bidentate ligand Chelate ring conformation Metal coordination geometry

Stereochemical Provenance from L-Proline: Intrinsic (S)-Configuration Ensures Predictable Enantioselectivity in Downstream Chiral Induction

(S)-(-)-1-Methyl-2-aminomethylpyrrolidine is synthesized from naturally occurring L-proline via N-methylation followed by functional group interconversion of the carboxylate to the primary aminomethyl group, with retention of stereochemical integrity at the C-2 position . The patent literature describes stereoconservative three-step syntheses of chiral 1-substituted 2-aminomethylpyrrolidines from D- or L-proline with high optical purities [1]. In contrast, the (R)-enantiomer must be synthesized from the non-proteinogenic D-proline, which is significantly more expensive and less readily available. The enantiomeric resolution approach via lipase-catalyzed amidation has been developed as an alternative, but this inherently involves a 50% maximum theoretical yield from the racemate [2]. The chiral pool derivation ensures that the absolute configuration is unambiguous and that enantiomeric excess is directly linked to the optical purity of the L-proline starting material, which is commercially available at >99% ee.

Chiral pool synthesis L-proline derivatization Enantiomeric integrity

Optimal Research and Industrial Application Scenarios for (S)-(-)-1-Methyl-2-aminomethylpyrrolidine (66411-54-9) Based on Quantitative Differentiation Evidence


Chiral Platinum(II) Antitumor Complex Development Requiring Enantiomer-Specific Nephrotoxicity Profiling

Medicinal chemistry programs developing platinum-based antitumor agents should exclusively procure the single-enantiomer (S)-(-)-1-methyl-2-aminomethylpyrrolidine when the goal is to evaluate enantiomer-dependent therapeutic windows. As demonstrated by Matsumoto et al. (1991), the enantiomeric configuration of the 2-aminomethylpyrrolidine carrier ligand dictates a >5-fold difference in renal platinum accumulation and the presence or absence of nephrotoxicity at therapeutic doses [1]. The (S)-enantiomer platinum complex DWA2114S showed higher antitumor potency but also significant nephrotoxicity, while the (R)-enantiomer DWA2114R eliminated nephrotoxicity [1][2]. Researchers must therefore document the enantiomeric purity of the procured ligand, as even modest enantiomeric cross-contamination could confound structure-toxicity relationship studies in this pharmacophore class.

Asymmetric Catalysis Using Chiral Cu(II)-Schiff Base Complexes for Enantioselective Henry (Nitroaldol) Reactions

Synthetic organic chemistry groups developing catalytic asymmetric Henry reactions should select (S)-(-)-1-methyl-2-aminomethylpyrrolidine as the chiral amine building block for constructing NNO-tridentate Schiff base ligands. Cu(II) complexes based on the (S)-2-aminomethylpyrrolidine scaffold achieve up to 98% yield and 77% ee in the nitroaldol reaction, with a 3.8-fold improvement in β-nitrostyrene yield (88% vs. 23%) compared to conventional CuCl₂/1,10-phenanthroline/Ag₂O [3]. The N-methyl substitution on the pyrrolidine nitrogen provides a tunable steric parameter that can be exploited to optimize enantioselectivity for specific aldehyde substrates, while the conformational rigidity of the pyrrolidine chelate ensures predictable metal coordination geometry [4].

Pharmaceutical Intermediate Manufacturing for Substituted Benzamide APIs Requiring ≥95% Optical Purity

Process chemistry and API manufacturing teams developing synthetic routes to enantiomerically pure substituted benzamide drugs (e.g., levosulpiride analogs, sultopride, amilsulpiride) must source (S)-(-)-1-methyl-2-aminomethylpyrrolidine with documented ≥95% optical purity. The US patent literature explicitly establishes this threshold for intermediates in this compound class, and the enantiomeric resolution patent (US20070105201A1) confirms that optically active 1-substituted 2-(aminomethyl)pyrrolidines are essential intermediates requiring defined (S)-configuration [5][6]. The N-methyl versus N-ethyl substitution pattern is not interchangeable: the N-ethyl analog (CAS 22795-99-9) is the established levosulpiride intermediate, while the N-methyl compound serves distinct synthetic targets. Procurement specifications must therefore verify both chemical identity (N-methyl, not N-ethyl) and enantiomeric purity independently .

Stereospecific Tetradentate Ligand Synthesis for Octahedral Metal Complex Stereochemical Control

Inorganic chemistry laboratories designing stereospecific N₄-tetradentate ligands for Co(III), Ni(II), or Fe(II) coordination chemistry should select (S)-(-)-1-methyl-2-aminomethylpyrrolidine as the chiral diamine precursor. The pyrrolidine scaffold stereospecifically directs the λ-α topology upon coordination to cobalt(III), as demonstrated crystallographically for the S-picpyrrMe ligand system [7]. This predictable stereochemical outcome arises from the conformational restriction imposed by the pyrrolidine ring's envelope conformation within the chelate [4], a feature absent in flexible acyclic diamine building blocks. The N-methyl substituent further differentiates the steric environment at the metal center compared to the N-unsubstituted or N-ethyl variants, enabling fine-tuning of diastereoselectivity in octahedral complex formation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-(-)-1-Methyl-2-aminomethylpyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.